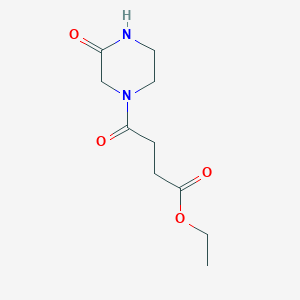![molecular formula C17H18ClNO5S B4776643 methyl (4-{[benzyl(methyl)amino]sulfonyl}-2-chlorophenoxy)acetate](/img/structure/B4776643.png)
methyl (4-{[benzyl(methyl)amino]sulfonyl}-2-chlorophenoxy)acetate
Overview
Description
Methyl (4-{[benzyl(methyl)amino]sulfonyl}-2-chlorophenoxy)acetate, also known as MBCP, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. MBCP is a white crystalline powder that is soluble in organic solvents and water. It has been shown to possess a range of biochemical and physiological effects that make it an attractive candidate for use in various laboratory experiments.
Mechanism of Action
The mechanism of action of methyl (4-{[benzyl(methyl)amino]sulfonyl}-2-chlorophenoxy)acetate is not fully understood, but it is believed to work by releasing ions that stimulate bone growth and inhibit the growth of bacteria. This compound has been shown to promote the formation of new bone tissue and to enhance the healing of bone fractures.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects that make it an attractive candidate for use in various laboratory experiments. It has been shown to promote the formation of new bone tissue, to enhance the healing of bone fractures, and to inhibit the growth of bacteria. This compound has also been shown to possess anti-inflammatory properties, which may make it useful in the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
Methyl (4-{[benzyl(methyl)amino]sulfonyl}-2-chlorophenoxy)acetate has several advantages as a material for use in laboratory experiments. It is biocompatible, non-toxic, and has been shown to possess a range of biochemical and physiological effects that make it an attractive candidate for use in various laboratory experiments. However, there are also some limitations to the use of this compound in laboratory experiments. It can be difficult to synthesize, and its properties can vary depending on the method of synthesis used.
Future Directions
There are several potential future directions for research on methyl (4-{[benzyl(methyl)amino]sulfonyl}-2-chlorophenoxy)acetate. Some possible areas of research include the development of new synthesis methods, the investigation of the mechanism of action of this compound, and the exploration of its potential applications in the treatment of various medical conditions. Other potential areas of research include the use of this compound as a scaffold for tissue engineering, the investigation of its potential as a drug delivery system, and the development of new bone substitute materials based on this compound.
Scientific Research Applications
Methyl (4-{[benzyl(methyl)amino]sulfonyl}-2-chlorophenoxy)acetate has been the subject of extensive scientific research due to its potential applications in the field of medicine. It has been shown to possess a range of biochemical and physiological effects that make it an attractive candidate for use in various laboratory experiments. Some of the potential applications of this compound include its use as a drug delivery system, as a scaffold for tissue engineering, and as a bone substitute material.
properties
IUPAC Name |
methyl 2-[4-[benzyl(methyl)sulfamoyl]-2-chlorophenoxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5S/c1-19(11-13-6-4-3-5-7-13)25(21,22)14-8-9-16(15(18)10-14)24-12-17(20)23-2/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBAERHYNBHJPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)OCC(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-[2-(4-biphenylyl)-2-oxoethoxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B4776588.png)
![3,4-dimethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4776589.png)
![4-{4-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one](/img/structure/B4776596.png)
![N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4776602.png)
![N-[(6-bromo-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)methyl]-4-methylbenzenesulfonamide](/img/structure/B4776608.png)
![N~1~-(2,6-difluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4776618.png)
![[1-(2-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B4776635.png)
![(4-fluorophenyl){4-[2-(4-hydroxy-3,5-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}methanone](/img/structure/B4776649.png)


![2-cyano-N-cyclopropyl-3-{2-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}acrylamide](/img/structure/B4776682.png)
![5-ethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4776684.png)